AZ5576

Description

Properties

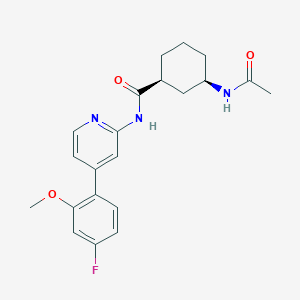

Molecular Formula |

C21H24FN3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |

InChI Key |

QNWXRLPZIFMTBK-DOTOQJQBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |

Canonical SMILES |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

AZ5576 Mechanism of Action in Diffuse Large B-Cell Lymphoma: A Technical Guide

Core Summary

AZ5576 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] In Diffuse Large B-Cell Lymphoma (DLBCL), this compound demonstrates significant preclinical anti-tumor activity, both in vitro and in vivo, irrespective of the cell-of-origin subtype.[2] Its mechanism of action is centered on the inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the rapid, dose-dependent downregulation of critical oncogenes, most notably MYC and the anti-apoptotic protein Mcl-1.[2][3] The depletion of these short-lived proteins disrupts essential survival and proliferation pathways, ultimately inducing apoptosis and cell cycle arrest in DLBCL cells.[2][3] MYC-expressing DLBCL cell lines exhibit particular sensitivity to this compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its clinical congener, AZD4573, in DLBCL models.

Table 1: In Vitro Efficacy of this compound and AZD4573 in DLBCL Cell Lines

| Compound | Cell Line(s) | Endpoint | Value | Reference |

| This compound | DLBCL Cell Lines | IC50 (Annexin V+) | 300-500 nM | [3] |

| This compound | Primary DLBCL Cells | IC50 (Annexin V+) | 100 nM | [3] |

| This compound | NHL Cell Lines | Potency (Cell Death) | <520 nM | [1][4] |

| This compound | General | IC50 (CDK9 Enzyme Activity) | <5 nM | [1][4] |

| This compound | General | IC50 (pSer2-RNAPII in cells) | 96 nM | [1][4] |

| AZD4573 | ABC & GCB DLBCL Cell Lines | IC50 (Proliferation) | ~3-30 nM | [5] |

Table 2: In Vivo Efficacy of this compound in DLBCL Xenograft Models

| Model | Treatment | Outcome | Reference |

| VAL cells | 60 mg/kg this compound (oral gavage, twice weekly) | Reduced tumor progression, prolonged survival | [3][6] |

| OCI-LY10 | Intermittent dosing | Significant anti-tumor activity | [1] |

| OCI-LY10 (with Acalabrutinib) | This compound (79% TGI) + Acalabrutinib (58% TGI) | Combination: 199% Tumor Growth Inhibition (TGI) | [4] |

Signaling Pathway and Mechanism of Action

This compound's primary therapeutic effect in DLBCL stems from its inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb). p-TEFb, which is recruited by the MYC transcription factor, phosphorylates the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), a critical step for transcriptional elongation.[2][7] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global shutdown of transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products, such as MYC and Mcl-1.[1][4]

The downregulation of MYC disrupts its oncogenic programs that drive cell growth and proliferation.[2][7] The concomitant loss of the anti-apoptotic protein Mcl-1 is a key driver of apoptosis induction.[2][3] this compound has been shown to decrease MYC phosphorylation at the stabilizing Ser62 residue, promoting MYC protein turnover.[2][7] This multi-faceted disruption of MYC function underscores the potent anti-lymphoma effect of this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Viability and Apoptosis Assays

-

Cell Lines: Activated B-cell (ABC)-type (OCI-LY3, U2932, NuDUL-1) and germinal center (GC)-type (OCI-LY18/19, SUDHL4/6/10/16, VAL) DLBCL cell lines were utilized.[3]

-

Treatment: Cells were treated with varying concentrations of this compound for specified time points (e.g., 24 hours).[3]

-

Apoptosis Quantification: Apoptosis was assessed by flow cytometry using Annexin V and propidium iodide (PI) or SYTOX Blue staining.[3] PARP cleavage, another marker of apoptosis, was detected by immunoblotting.[3]

-

Caspase Activation: Caspase-3 activation was measured to determine the magnitude of apoptosis.[1]

Immunoblotting

-

Purpose: To assess the protein levels of key signaling molecules.

-

Procedure:

-

DLBCL cells were treated with this compound or vehicle control.

-

Cell lysates were prepared and protein concentration was determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against Mcl-1, MYC, pSer2-RNAPII, and a loading control (e.g., β-actin).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA transcript levels of MYC and Mcl-1.

-

Procedure:

-

Total RNA was extracted from this compound-treated and control DLBCL cells.

-

cDNA was synthesized using a reverse transcription kit.

-

qPCR was performed using gene-specific primers for MYC, Mcl-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression was calculated using the ΔΔCt method.

-

In Vivo Xenograft Studies

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG mice were used.[3]

-

Tumor Implantation: DLBCL cell lines (e.g., VAL, OCI-LY10) were inoculated subcutaneously into the flanks of the mice.[1][3]

-

Treatment Regimen: Once tumors reached a specified size (e.g., 100-200 mm³), mice were treated with this compound (e.g., 30-60 mg/kg, orally, twice weekly) or vehicle control.[3][6]

-

Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of biomarkers such as Ki-67 (proliferation), Annexin V (apoptosis), and pSer2-RNAPII levels.[3]

Conclusion

This compound represents a promising therapeutic strategy for DLBCL by selectively targeting the CDK9-mediated transcriptional machinery that is crucial for the survival and proliferation of lymphoma cells. Its ability to potently downregulate the key oncogenic drivers MYC and Mcl-1 provides a strong rationale for its clinical development in this malignancy. The preclinical data robustly support its mechanism of action and demonstrate significant anti-tumor efficacy, particularly in MYC-driven DLBCL. Further investigation in clinical trials is warranted to establish the safety and efficacy of this approach in patients with DLBCL.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of AZ5576: A Potent and Selective CDK9 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its essential role in transcriptional regulation, particularly of oncogenes with short half-lives such as MYC and the anti-apoptotic protein Mcl-1.[1][2] AZ5576 is a potent, selective, and orally bioavailable inhibitor of CDK9 that has demonstrated significant preclinical activity in various hematological cancer models.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for professionals in the field of drug development and cancer research.

Introduction: The Rationale for Targeting CDK9

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[2][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position (Ser2), a critical step for the transition from abortive to productive transcriptional elongation.[5][6] In many cancers, particularly hematological malignancies, tumor cells become dependent on the continuous high-level expression of key survival proteins.[1][3] Many of these, including the critical anti-apoptotic protein Mcl-1 and the master oncogenic transcription factor MYC, are encoded by genes with short-lived mRNA transcripts and rapid protein turnover.[3][4] This "transcriptional addiction" makes them exquisitely sensitive to the inhibition of transcriptional machinery.

By inhibiting CDK9, this compound effectively blocks RNAPII-mediated transcriptional elongation, leading to the rapid depletion of these crucial survival proteins and subsequently inducing apoptosis in cancer cells.[4][6] This targeted approach offers a promising therapeutic window for cancers reliant on this pathway.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was the result of a focused drug discovery program aimed at identifying potent and selective CDK9 inhibitors with favorable pharmaceutical properties. The development of related compounds, such as AZD4573, involved the optimization of a series of amidopyridines.[7] The core scaffold was designed to interact with key residues in the ATP-binding pocket of CDK9.

The predicted binding mode of this compound within the CDK9 active site (PDB: 4BCF) reveals crucial interactions. The pyridyl amide core forms two hydrogen bonds with the hinge residue CYS106.[1] The 4-fluoro-2-methoxyphenyl moiety occupies a hydrophobic pocket near the activation loop, while the cyclohexyl amide extends into a solvent-accessible channel.[1] This binding mode is consistent with a competitive mechanism of inhibition at the ATP-binding site.

A general workflow for the discovery of a kinase inhibitor like this compound is outlined below:

Chemical Synthesis of this compound

While the specific, step-by-step synthesis of this compound is proprietary, a representative synthetic route for this class of N-aryl-picolinamide derivatives can be constructed based on published methods for similar compounds. The synthesis likely involves the coupling of a substituted picolinic acid with a substituted aniline derivative.

A plausible synthetic workflow is illustrated below:

Mechanism of Action and Biological Activity

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of RNAPII at Ser2, thereby inhibiting transcriptional elongation.[6]

Quantitative Biological Data

The potency and selectivity of this compound have been characterized in a variety of assays.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Value | Reference(s) |

| Biochemical Kinase Assay | CDK9 | IC50 | <5 nM | [3][4][6] |

| Cellular Assay | Various cell lines | p-Ser2 RNAPII IC50 | 96 nM | [3][4] |

| Cell Viability Assay | Hematological cancer cell lines | EC50 | Varies by cell line | [3][4] |

| Apoptosis Assay | Diffuse large B-cell lymphoma (DLBCL) cells | Apoptosis Induction | Observed at 1 µM (24h) | [6][8] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| VAL and OCI-LY3 xenograft mouse models | 60 mg/kg, p.o., twice weekly for 30 days | Tumor growth inhibition | [8] |

| Multiple hematological xenograft models | Intermittent dosing | Efficacy demonstrated | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the characterization of this compound.

CDK9 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9 in a cell-free system.

-

Principle: A recombinant CDK9/Cyclin T1 enzyme is incubated with a specific peptide substrate and ATP. The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection system (e.g., ADP-Glo™).

-

Materials:

-

Recombinant human CDK9/Cyclin T1

-

Kinase substrate (e.g., Cdk7/9tide peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit

-

384-well white opaque plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted compound to the wells of the 384-well plate.

-

Add the CDK9/Cyclin T1 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cellular Phospho-RNAPII (Ser2) Assay

This assay measures the inhibition of CDK9 activity within intact cells by quantifying the phosphorylation of its direct substrate, RNAPII.

-

Principle: Cancer cells are treated with this compound, and the levels of phosphorylated RNAPII at Ser2 are measured by Western blot or an ELISA-based method.

-

Materials:

-

Hematological cancer cell line (e.g., MV4-11, DLBCL cell lines)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere or stabilize.

-

Treat cells with a dose range of this compound for a specified time (e.g., 2-6 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash and incubate with the appropriate secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-RNAPII signal to total RNAPII and the loading control.

-

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cancer cell survival and its ability to induce programmed cell death.

-

Cell Viability (e.g., MTT or CellTiter-Glo® Assay):

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Procedure:

-

Seed cells in 96-well plates.

-

Treat with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate.

-

Measure the absorbance or luminescence.

-

Calculate the percentage of viable cells relative to a vehicle-treated control and determine the EC50 value.

-

-

-

Apoptosis (e.g., Annexin V/Propidium Iodide Staining):

-

Principle: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24-48 hours).

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer and stain with fluorescently labeled Annexin V and propidium iodide.

-

Analyze the stained cells by flow cytometry.

-

-

Preclinical Pharmacokinetics

This compound is reported to be an orally bioavailable inhibitor of CDK9.[3][4] While detailed pharmacokinetic parameters for this compound are not publicly available, data from the closely related clinical candidate AZD4573 can provide insights into the expected profile of this class of compounds. The optimization strategy for this series focused on achieving properties suitable for short target engagement.[7]

Conclusion

This compound is a potent and selective CDK9 inhibitor that has demonstrated compelling preclinical activity in a range of hematological cancer models. Its mechanism of action, centered on the inhibition of transcriptional elongation and the subsequent depletion of key oncoproteins, provides a strong rationale for its development as a targeted therapeutic agent. The data summarized in this guide highlight the robust scientific foundation for the continued investigation of this compound and similar CDK9 inhibitors in the clinical setting.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

What is the chemical structure of AZ5576?

An In-depth Technical Guide to AZ5576: A Selective CDK9 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical properties:

-

Chemical Name: N-((3R,4R)-4-acetamidocyclohexyl)-5-(4-fluoro-2-methoxyphenyl)picolinamide

-

Molecular Formula: C₂₁H₂₄FN₃O₃[1]

-

SMILES: COc1cc(F)ccc1-c1ccnc(NC(=O)[C@H]2CC--INVALID-LINK--C[C@H]2)c1[1]

Mechanism of Action

This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[3][4] This phosphorylation event is critical for the transition from abortive to productive transcription, allowing for the synthesis of full-length messenger RNA (mRNA).

By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII at Ser2.[2] This leads to a global suppression of transcriptional elongation, with a particularly profound effect on genes with short-lived mRNAs and proteins.[5][6] Among the key downstream targets of this inhibition are the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC.[5][6][7] The downregulation of these critical survival and proliferation factors ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][5] This mechanism of action makes this compound a promising therapeutic agent for hematological malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), that are often dependent on high levels of MYC and Mcl-1.[5][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency metrics.

| Target/Process | Assay Type | Value (IC₅₀) | References |

| CDK9 | Enzymatic Assay | <5 nM | [2][3][6][8][9] |

| Phosphorylation of Ser2-RNAPII | Cellular Assay | 96 nM | [3][6][8][9] |

| Cell Viability in NHL cell lines | Cellular Assay | <520 nM | [6][9] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cellular effects of this compound.

Western Blot Analysis of CDK9 Inhibition

This protocol is designed to detect changes in the phosphorylation of RNAPII at Ser2, as well as the protein levels of downstream targets Mcl-1 and MYC, following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., DLBCL cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSer2-RNAPII, anti-Mcl-1, anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated cells

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.

-

Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol uses Propidium Iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.

Materials:

-

Treated cells

-

PI staining solution (containing RNase A)

-

70% ethanol

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. This compound | 2751721-40-9 | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

AZ5576: A Technical Guide to a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] By targeting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, making it a promising therapeutic candidate for various hematological malignancies and other cancers.[1][4] This technical guide provides a comprehensive overview of this compound, including its target protein, binding affinity, mechanism of action, and relevant experimental protocols.

Target Protein: Cyclin-Dependent Kinase 9 (CDK9)

The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a serine/threonine kinase that, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in productive gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII at the serine 2 position (Ser2).[1][3]

Binding Affinity of this compound

This compound exhibits high potency and selectivity for its target, CDK9. While specific dissociation constants (Kd) or inhibition constants (Ki) for this compound are not widely available in the public domain, its inhibitory activity has been quantified through IC50 values.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Enzymatic) | <5 nM | Inhibition of CDK9 enzyme activity | [1][3] |

| IC50 (Cellular) | 96 nM | Inhibition of RNAPII Ser2 phosphorylation in MV411 cells | [3] |

| IC50 (Cellular) | 300 nM | Global transcriptional repression in DLBCL cell lines | [5] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the cell line used.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of key substrates, most notably RNAPII.[3] This inhibition of RNAPII Ser2 phosphorylation leads to a stall in transcriptional elongation, effectively shutting down the production of messenger RNAs (mRNAs) with short half-lives.[1] This mechanism is particularly effective against cancer cells that are dependent on the continuous high-level expression of certain oncogenes and anti-apoptotic proteins for their survival.[4]

The downstream effects of this compound-mediated CDK9 inhibition include:

-

Downregulation of Mcl-1: Mcl-1 is an anti-apoptotic protein with a short mRNA and protein half-life. Inhibition of its transcription by this compound leads to a rapid decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells.[1][5]

-

Suppression of MYC: The MYC oncogene is a critical driver in many cancers and is also characterized by a short-lived transcript. This compound treatment leads to a significant reduction in MYC mRNA and protein levels.[1][4]

Signaling Pathway

The signaling pathway affected by this compound centers on the regulation of transcription by CDK9. The following diagram illustrates the core mechanism.

Experimental Protocols

Determining the binding affinity and inhibitory activity of compounds like this compound requires specific biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the RNAPII CTD)

-

ATP

-

This compound (or other test inhibitor)

-

Adapta™ Universal Kinase Assay Kit (including Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and TR-FRET dilution buffer)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase assay buffer to the desired 4x final concentrations.

-

Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.

-

Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4x this compound dilutions to the assay plate wells.

-

Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution.

-

Immediately add 5 µL of the 2x substrate/ATP mixture.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add 5 µL of the Adapta™ detection solution (containing Eu-anti-ADP antibody, ADP tracer, and EDTA to stop the reaction) to each well.

-

Incubate at room temperature for 30 minutes to allow the detection reagents to equilibrate.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biolayer Interferometry (BLI) for Binding Affinity Determination

BLI is a label-free technology for measuring biomolecular interactions in real-time. It can be used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).

Materials:

-

Biotinylated CDK9 protein

-

This compound

-

BLI instrument (e.g., Octet® system)

-

Streptavidin (SA) biosensors

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

-

Biosensor Preparation:

-

Hydrate the streptavidin biosensors in the assay buffer.

-

Load the biotinylated CDK9 protein onto the biosensors until a stable baseline is achieved.

-

-

Association:

-

Move the CDK9-loaded biosensors into wells containing various concentrations of this compound in assay buffer.

-

Measure the change in interference pattern over time as this compound binds to the immobilized CDK9.

-

-

Dissociation:

-

Move the biosensors into wells containing only the assay buffer.

-

Measure the change in interference pattern over time as this compound dissociates from CDK9.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software.

-

The software will calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff / kon).

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK9. Its mechanism of action, which involves the suppression of transcriptional elongation and subsequent downregulation of key oncogenes and survival proteins, provides a strong rationale for its investigation as a therapeutic agent in oncology. The experimental protocols detailed in this guide offer a framework for researchers to further explore the binding affinity and cellular effects of this compound and other CDK9 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

AZ5576: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of AZ5576, a potent and highly selective CDK9 inhibitor, in dimethyl sulfoxide (DMSO).[1] The information contained herein is essential for the accurate preparation, storage, and use of this compound in a research and development setting.

Executive Summary

This compound is a critical tool for research into hematological malignancies and other cancers driven by transcriptional addiction.[1] Proper handling and storage of this compound are paramount to ensure experimental reproducibility and the integrity of results. This document outlines the solubility parameters of this compound in DMSO, provides recommended protocols for its dissolution and storage, and discusses its stability under various conditions.

Solubility Data

This compound exhibits high solubility in DMSO, a common solvent for in vitro and in vivo studies. Quantitative data for the solubility of this compound in DMSO is summarized in the table below. It is important to note that the use of newly opened, hygroscopic DMSO is recommended, as water content can significantly impact solubility.[1][2]

| Parameter | Value | Notes |

| Solubility in DMSO | 125 mg/mL | Requires sonication for complete dissolution.[1] |

| Molar Concentration | 324.31 mM | Based on a molecular weight of 385.43 g/mol .[1] |

| Solvent Purity | High-purity, anhydrous DMSO recommended | Hygroscopic DMSO can affect solubility.[1][2] |

Experimental Protocols

The following protocols are recommended for the preparation and handling of this compound solutions in DMSO.

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, amber or foil-wrapped vials

-

Analytical balance

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh 38.54 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Sonication: Place the vial in an ultrasonic water bath and sonicate until the compound is completely dissolved.[1][2] Visual inspection should confirm the absence of any particulate matter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperatures (see Section 4.0).

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not exceed a level that is toxic to the cells, typically below 0.5%.[3]

Procedure:

-

Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.

-

Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration.

-

Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally 0.1% or lower, to avoid solvent-induced cellular stress or off-target effects.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Stability and Storage

The stability of this compound in DMSO is critical for maintaining its biological activity over time. The following table summarizes the recommended storage conditions and expected stability.

| Storage Temperature | Duration | Recommendations |

| -80°C | 6 months | Recommended for long-term storage.[1] |

| -20°C | 1 month | Suitable for short-term storage.[1][3] |

| Room Temperature | Not Recommended | Prone to degradation. |

Key Stability Considerations:

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation.[3] Aliquoting into single-use vials is highly recommended.

-

Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can impact the stability and solubility of the dissolved compound.[1][2] Use fresh, anhydrous DMSO and keep stock solution vials tightly sealed.

-

Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. Storing solutions in amber or foil-wrapped vials is a good laboratory practice.[4]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is crucial for the transition from paused to productive transcriptional elongation, particularly for short-lived anti-apoptotic proteins and oncoproteins such as Mcl-1 and MYC.[5][6] By inhibiting CDK9, this compound leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.[1][5]

Caption: Mechanism of action of this compound as a CDK9 inhibitor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing this compound in cell-based assays.

Caption: Experimental workflow for this compound in cell-based assays.

Conclusion

The effective use of this compound as a research tool is contingent upon proper handling, dissolution, and storage. Its high solubility in DMSO facilitates its use in a wide range of experimental settings. By adhering to the protocols and stability guidelines outlined in this document, researchers can ensure the reliability and reproducibility of their findings. The potent and selective inhibition of CDK9 by this compound makes it an invaluable compound for investigating the role of transcriptional regulation in cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. emulatebio.com [emulatebio.com]

- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AZ5576 IC50 in Hematological Cancer Cells

This guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of AZ5576 in various hematological cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[1][2][3] This mechanism makes this compound a promising therapeutic agent for various hematological malignancies that are dependent on these proteins for survival. This guide focuses on the cytotoxic effects of this compound, specifically its IC50 values, in a range of hematological cancer cell types.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound in different hematological cancer cell lines. These values represent the concentration of the compound required to inhibit 50% of cell viability or induce apoptosis in 50% of the cell population.

| Hematological Malignancy | Cell Line(s) | IC50 Value (nM) | Assay Type/Endpoint | Reference(s) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Various DLBCL cell lines | 300 - 500 | Annexin V+ cells after 24h | [4] |

| Primary DLBCL cells | 100 | Annexin V+ cells after 24h | [4] | |

| MYC-high DLBCL cells (e.g., U-2932, VAL) | ~300 | Apoptosis induction (35-70%) after 24h | [4] | |

| MYC-low DLBCL cells (e.g., OCI-LY3, SU-DHL10) | >300 | Apoptosis induction (10-20%) after 24h | [4] | |

| Non-Hodgkin Lymphoma (NHL) cell lines | < 520 (in sensitive lines) | Cell death/Caspase activation after 6h | [2] | |

| Acute Myeloid Leukemia (AML) | MV4-11 | Not explicitly stated, but showed dose-dependent loss of viability | Loss of cell viability | [1] |

| Diverse AML cell lines | Not explicitly stated, but 16 out of 20 lines showed rapid loss of viability | Loss of cell viability | [1] | |

| Multiple Myeloma (MM) | Diverse MM cell lines | Not explicitly stated, but 10 out of 19 lines showed rapid loss of viability | Loss of cell viability | [1] |

| Biochemical Assays | CDK9 enzymatic activity | < 5 | In vitro enzyme assay | [1][2] |

| RNAPII Ser2 phosphorylation in cells | 96 | Cellular mechanism assay | [1][2][5] |

Experimental Protocols

The determination of IC50 values for this compound typically involves cell viability and apoptosis assays. Below are detailed methodologies for commonly used protocols.

Cell Viability Assay using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Materials:

-

Hematological cancer cell lines

-

This compound compound

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed the hematological cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background luminescence measurement.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the experimental wells. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Materials:

-

Hematological cancer cell lines

-

This compound compound

-

Flow cytometry tubes

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis. The IC50 is determined as the concentration of this compound that results in 50% of the cell population becoming Annexin V positive.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to apoptosis in hematological cancer cells.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 value of this compound.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. promega.com [promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

AZ5576: A Technical Guide to its Role in Inhibiting Transcriptional Elongation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AZ5576, a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting the core machinery of transcriptional elongation, this compound offers a promising therapeutic strategy for malignancies dependent on the continuous expression of short-lived oncoproteins. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines detailed protocols for relevant experimental assays, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Critical Role of Transcriptional Elongation in Cancer

Transcriptional regulation is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of cancer. While transcriptional initiation has long been a focus of cancer research, the subsequent step of transcriptional elongation has emerged as a critical control point. This process is governed by the Positive Transcription Elongation Factor b (P-TEFb), a heterodimeric complex composed of CDK9 and its regulatory partner, Cyclin T1. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position, a crucial step that allows the polymerase to transition from a paused state to productive elongation.[1]

In many cancers, particularly hematological malignancies, there is a strong dependence on the constant transcription of genes encoding anti-apoptotic proteins (e.g., Mcl-1) and oncogenic transcription factors (e.g., MYC).[2][3] These transcripts and their corresponding proteins often have short half-lives, rendering cancer cells exquisitely sensitive to disruptions in the transcriptional machinery.[4] this compound is a potent and selective inhibitor of CDK9, the catalytic subunit of P-TEFb, thereby directly intervening in this critical cancer dependency.[1][5]

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the kinase activity of CDK9.[1] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of key substrates, most notably RNAPII.[6] The inhibition of RNAPII Ser2 phosphorylation leads to an accumulation of paused polymerases at the promoter-proximal region of genes, effectively halting transcriptional elongation.[4][5] This transcriptional arrest results in the rapid depletion of short-lived mRNAs and their protein products, including the critical survival protein Mcl-1 and the master oncogene MYC.[2][3] The downregulation of these key factors ultimately triggers apoptosis in susceptible cancer cells.[1][5] Furthermore, CDK9 inhibition by this compound has been shown to decrease the phosphorylation of MYC at the stabilizing Serine 62 residue, promoting its turnover.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| CDK9 IC50 | <5 nM | Enzymatic Assay | [1][5] |

| pSer2-RNAPII IC50 | 96 nM | Cellular Assay | [4] |

| Apoptosis Induction (EC50) | Varies by cell line | Hematological Cancer Cell Lines | [4] |

| Potency in NHL cell lines | <520 nM | In vitro screening |

Table 2: In Vivo Efficacy of this compound in Hematological Malignancy Models

| Model | Dosing Regimen | Outcome | Reference |

| VAL and OCI-LY3 (DLBCL) Xenografts | 60 mg/kg, p.o., twice weekly for 30 days | Tumor growth inhibition | [5] |

| OCILY10 (ABC-DLBCL) Xenograft | Intermittent dosing | Significant anti-tumor activity | |

| Eµ-Myc Transgenic Mouse Model (B-cell Lymphoma) | Treatment | >50 day increase in median overall survival |

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

References

- 1. Cyclin dependent kinase 9 inhibition reduced programmed death-ligand 1 expression and improved treatment efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2022–2023 Drug Updates in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

AZD5576: A Technical Deep Dive into a Potent and Selective CDK9 Inhibitor for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5576 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a critical regulator of transcriptional elongation, CDK9 represents a compelling therapeutic target in cancers that are dependent on the transcription of short-lived anti-apoptotic proteins and oncogenes, such as MYC and MCL-1.[1][3] This technical guide provides a comprehensive overview of the early research and development of AZD5576, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

AZD5576 exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 residue (Ser2).[1] This phosphorylation event is a critical step for the release of RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation.

By inhibiting CDK9, AZD5576 prevents the phosphorylation of RNAPII at Ser2, leading to a stall in transcriptional elongation.[1][4] This results in the rapid depletion of proteins with short half-lives that are crucial for cancer cell survival and proliferation.

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical evaluation of AZD5576.

| Parameter | Value | Assay | Reference |

| CDK9 IC50 | <5 nM | Enzymatic Assay | [1][2][4] |

| Cellular p-RNAPII Ser2 IC50 | 96 nM | Cellular Assay | [1][2] |

| Cell Line | Histology | AZD5576 Treatment | Effect | Reference |

| DLBCL cells | Diffuse Large B-cell Lymphoma | 1 µM, 24 h | Reduced mRNA and protein expression of Mcl-1 and MYC, inhibited DNA synthesis, caused S phase reduction, and induced apoptosis. | [4] |

| VAL and OCI-LY3 | Diffuse Large B-cell Lymphoma | 60 mg/kg, p.o., twice weekly for 30 days | Exhibited anti-tumor activity. | [4] |

| NHL cell lines (19/35) | Non-Hodgkin Lymphoma | - | Potency <520 nM and >55% caspase activation after 6 hours. | [2] |

| OCI-LY10 | ABC-DLBCL | - | Significant anti-tumor activity. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD5576 are provided below.

CDK9 Enzymatic Inhibition Assay

A biochemical assay is performed to determine the half-maximal inhibitory concentration (IC50) of AZD5576 against CDK9. This is typically done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human CDK9/Cyclin T1

-

Kinase substrate (e.g., a peptide derived from the RNAPII CTD)

-

ATP

-

AZD5576 (serially diluted)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagents (e.g., Adapta™ Universal Kinase Assay Kit or ADP-Glo™ Kinase Assay Kit)

-

384-well assay plates

Procedure:

-

A serial dilution of AZD5576 is prepared in 100% DMSO and then further diluted in the kinase assay buffer.

-

The CDK9/Cyclin T1 enzyme is diluted in the kinase assay buffer to a predetermined optimal concentration.

-

A solution of the kinase substrate and ATP is prepared in the kinase assay buffer.

-

2.5 µL of the diluted AZD5576 is added to the wells of a 384-well plate.

-

2.5 µL of the diluted CDK9/Cyclin T1 enzyme solution is added to the wells.

-

The kinase reaction is initiated by adding 5 µL of the substrate/ATP solution to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagents are added according to the manufacturer's protocol to stop the reaction and measure the signal (TR-FRET or luminescence).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-RNAPII Ser2 Assay

This assay quantifies the inhibition of CDK9 activity in a cellular context by measuring the phosphorylation of its direct substrate, RNAPII at Ser2.

Materials:

-

DLBCL cell lines (e.g., VAL, OCI-LY3)

-

Cell culture medium and supplements

-

AZD5576

-

Lysis buffer

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

DLBCL cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of AZD5576 for a specified time (e.g., 6 hours).

-

Cells are washed with cold PBS and lysed.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-RNAPII (Ser2) and total RNAPII.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified, and the ratio of phospho-RNAPII (Ser2) to total RNAPII is calculated. IC50 values are determined from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

DLBCL cell lines

-

Cell culture medium

-

AZD5576

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates and treated with various concentrations of AZD5576 for a specified duration (e.g., 72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

DLBCL cell lines

-

AZD5576

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cells are treated with AZD5576 for a specified time (e.g., 24-48 hours).

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Studies

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID)

Procedure:

-

DLBCL cells (e.g., 5 x 10⁶ VAL or OCI-LY3 cells) are subcutaneously injected into the flank of the mice.[5]

-

When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

AZD5576 is administered orally (e.g., 60 mg/kg, twice weekly).[4][5]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-RNAPII Ser2, Mcl-1, and MYC).

Experimental Workflows

Synthesis of Pyrimidine-Based CDK9 Inhibitors

While the specific synthesis of AZD5576 is proprietary, the general approach for creating similar 2,4-disubstituted pyrimidine derivatives, a common scaffold for CDK inhibitors, has been described in the literature. These syntheses often involve multi-step reactions. A representative, generalized scheme is presented below.

Clinical Development

While AZD5576 demonstrated robust preclinical activity, its clinical development was succeeded by a close analog, AZD4573. A Phase 1 first-in-human study (NCT03263637) evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of AZD4573 in patients with relapsed/refractory hematological malignancies.[6][7] This study established a recommended Phase 2 dose of 12 mg administered intravenously once weekly.[8]

Subsequent clinical trials have further investigated AZD4573. A Phase 2a study (NCT05140382) is assessing its efficacy and safety as a monotherapy in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL).[6][8] Preliminary results from this trial have shown encouraging clinical activity, including complete responses.[6][8] Another Phase 1b/2a study (NCT04630756) is evaluating AZD4573 in combination with acalabrutinib in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[9] This combination has demonstrated a manageable safety profile and promising clinical activity in a heavily pretreated patient population.[9]

Conclusion

The early research and development of AZD5576 established a strong rationale for the therapeutic targeting of CDK9 in hematological malignancies. Its potent and selective inhibition of CDK9 leads to the suppression of key oncogenic drivers like MYC and Mcl-1, resulting in apoptosis and tumor growth inhibition in preclinical models of lymphoma. While AZD5576 itself did not advance to later-stage clinical trials, the promising clinical data from its successor, AZD4573, validate the preclinical findings and the therapeutic potential of this mechanism of action. The detailed experimental protocols and workflows provided in this guide offer a valuable resource for researchers in the ongoing development of novel CDK9 inhibitors for cancer therapy.

References

- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. Preliminary results examining use of AZD4573 in R/R hematological malignancies | VJHemOnc [vjhemonc.com]

- 8. P1141: ENCOURAGING COMPLETE RESPONSES (CRS) OBSERVED WITH CDK9 INHIBITOR AZD4573 IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY (R/R) PERIPHERAL T-CELL LYMPHOMA (PTCL): EARLY TRIAL ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P1126: PHASE 1B/2A STUDY OF AZD4573 (CDK9I) AND ACALABRUTINIB IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (R/R DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZ5576 in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcriptional elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, making it a promising therapeutic target in various malignancies, including Acute Myeloid Leukemia (AML). In AML, the dysregulation of transcription is a common feature, often driven by oncogenes like MYC. This compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the in vitro evaluation of this compound in AML cell lines.

Mechanism of Action

This compound selectively inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global transcriptional shutdown. Consequently, the expression of genes with short mRNA and protein half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, is rapidly downregulated.[1] The depletion of these critical survival factors triggers apoptosis in susceptible cancer cells.

Signaling Pathway of this compound in AML

Caption: this compound inhibits CDK9, leading to decreased transcription of MCL-1 and MYC, ultimately inducing apoptosis.

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of AML cell lines by 50% (IC50).

Materials:

-

AML cell lines (e.g., HL-60, THP-1, MOLM-13)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software.

II. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

AML cell lines

-

Complete medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

III. Cell Cycle Analysis

This protocol determines the effect of this compound on the cell cycle distribution of AML cells.

Materials:

-

AML cell lines

-

Complete medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed AML cells and treat with this compound as described in the apoptosis assay protocol for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

IV. Western Blot Analysis

This protocol is used to detect changes in the protein levels of MCL-1 and MYC following this compound treatment.

Materials:

-

AML cell lines

-

Complete medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MCL-1, anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed AML cells and treat with this compound for 6-24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of this compound in Various AML Cell Lines after 72h Treatment

| Cell Line | Molecular Subtype | IC50 (nM) |

| HL-60 | M2, t(15;17) negative | 150 |

| THP-1 | M5, MLL-rearranged | 250 |

| MOLM-13 | M5, FLT3-ITD | 100 |

| OCI-AML3 | M4, NPM1c | 300 |

Note: The IC50 values presented are representative and may vary depending on experimental conditions.

Table 2: Apoptosis Induction by this compound in MOLM-13 Cells after 48h Treatment

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | - | 5.2 ± 1.1 |

| This compound | 50 | 25.8 ± 3.5 |

| This compound | 100 | 55.1 ± 4.2 |

| This compound | 200 | 80.3 ± 5.9 |

Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution in HL-60 Cells after 24h Treatment with this compound (150 nM)

| Cell Cycle Phase | Vehicle Control (%) | This compound Treated (%) |

| G0/G1 | 45.3 ± 2.8 | 65.7 ± 3.1 |

| S | 35.1 ± 2.1 | 15.2 ± 1.9 |

| G2/M | 19.6 ± 1.5 | 19.1 ± 2.5 |

Data are presented as mean ± standard deviation.

Experimental Workflow

References

Application Notes and Protocols for AZ5576 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 inhibition by this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1) and the proto-oncogene MYC.[2][3] This mechanism of action makes this compound a compelling candidate for investigation in various cancer models, particularly those dependent on high levels of Mcl-1 and/or MYC for survival. These application notes provide a detailed overview of the dosing, administration, and experimental protocols for the use of this compound in preclinical mouse models of cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global transcriptional shutdown. Genes with short mRNA and protein half-lives, such as MCL1 and MYC, are particularly sensitive to this inhibition. The subsequent decrease in Mcl-1 and MYC protein levels disrupts critical cell survival and proliferation signaling, ultimately inducing apoptosis in cancer cells.

Signaling Pathway

Data Presentation

Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models

| Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Duration | Efficacy | Reference |

| VAL (DLBCL) | Not Specified | Oral Gavage | 60 mg/kg | Twice weekly | 30 days | Tumor growth inhibition | [1][4] |

| OCI-LY3 (DLBCL) | Not Specified | Oral Gavage | 60 mg/kg | Twice weekly | 30 days | Tumor growth inhibition | [1][4] |

| OCI-LY10 (DLBCL) | Not Specified | Not Specified | Not Specified | Intermittent | Not Specified | 79% Tumor Growth Inhibition (TGI) |

Table 2: Pharmacokinetic Parameters of this compound and its Clinical Counterpart AZD4573

| Compound | Species | Administration Route | Key Findings | Reference |

| This compound | Mouse | Oral | Orally bioavailable. Specific pharmacokinetic parameters (Cmax, Tmax, Half-life) are not publicly available. | [1] |

| AZD4573 | Rat, Dog, Monkey | Intravenous | Exhibits a short half-life (less than one hour). | [1] |

Note: DLBCL stands for Diffuse Large B-cell Lymphoma. Data for AZD4573 is provided for context as a closely related clinical compound.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

-

Mortar and pestle or appropriate homogenization equipment

-

Sterile water

-

Weighing scale

-

Magnetic stirrer and stir bar

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Calculate the required amount of this compound and vehicle: Based on the desired concentration and the number and weight of the mice to be dosed. For a 60 mg/kg dose in a 20g mouse, you would need 1.2 mg of this compound per mouse. A typical gavage volume is 100 µL (0.1 mL). Therefore, the required concentration would be 12 mg/mL.

-

Prepare the vehicle: Weigh the appropriate amount of methylcellulose and dissolve it in sterile water with the aid of a magnetic stirrer. Gentle heating may be required to fully dissolve the methylcellulose. Allow the solution to cool to room temperature.

-

Formulate the this compound suspension: Weigh the calculated amount of this compound powder. If necessary, finely grind the powder using a mortar and pestle to ensure a uniform particle size. Gradually add the vehicle to the this compound powder while continuously triturating or homogenizing to create a smooth and homogenous suspension.

-

Administer via oral gavage:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and gently dispense the suspension into the stomach.

-

Monitor the mouse briefly after administration to ensure there are no signs of distress.

-

Note: It is crucial to ensure the suspension is well-mixed before each administration to guarantee accurate dosing. The stability of the formulation should be determined, and fresh preparations are recommended.

Protocol 2: Xenograft Tumor Model and Efficacy Assessment

Materials:

-

Cancer cell lines (e.g., VAL, OCI-LY3)

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Cell culture medium and reagents

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-